3H-Imidazo[4,5-C]pyridine-4-methanamine
Description
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,3,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXXYYSZHEPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80707843 | |
| Record name | 1-(1H-Imidazo[4,5-c]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80707843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933754-62-2 | |
| Record name | 1-(1H-Imidazo[4,5-c]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80707843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3H-Imidazo[4,5-C]pyridine-4-methanamine is a heterocyclic compound that belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Structural Characteristics
The molecular formula of this compound is C7H8N4, indicating it contains seven carbon atoms, eight hydrogen atoms, and four nitrogen atoms. The presence of the methanamine group at the 4-position enhances its reactivity and biological interactions. The structural resemblance to purines suggests that this compound may interact with various biological systems similarly to nucleotides, which are crucial for cellular processes such as energy transfer and genetic information storage.
Biological Activities
Research indicates that compounds within the imidazopyridine class exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa and SW620 cells. The IC50 values for some derivatives range from 1.8 to 3.2 μM, indicating potent activity against these cell lines .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory potential. Imidazopyridine derivatives have been shown to modulate pathways involved in inflammation, making them candidates for further development as anti-inflammatory agents.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antiviral properties. This is consistent with findings that other imidazopyridine derivatives exhibit selective toxicity against various pathogens .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with key biological targets such as kinases involved in cell signaling pathways critical for cancer progression. For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a significant role in cell growth and survival in cancer cells .
Research Findings and Case Studies
Case Study: Anticancer Activity
In a notable study examining the anticancer potential of imidazopyridine derivatives, researchers synthesized several compounds based on the 3H-Imidazo[4,5-C]pyridine scaffold. These compounds were screened against multiple cancer cell lines using MTT assays. The most promising derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics such as doxorubicin, highlighting its potential as a novel anticancer agent .
Future Research Directions
Given the promising biological activities exhibited by this compound and its derivatives, future research should focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific cancer types.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to identify potential drug targets.
Comparison with Similar Compounds
Key Observations :
- Position 4 vs. Position 2 : The methanamine group at position 4 (target compound) enhances HSP90 inhibition compared to position 2 derivatives, likely due to improved steric and electronic interactions with the target protein .
- Ring Fusion (4,5-C vs.
Computational Modeling Insights
Quantum mechanical models (e.g., AM1) predict that the 4-methanamine group stabilizes the imidazo-pyridine core via electron-donating effects, enhancing interaction with HSP90’s ATP-binding pocket . In contrast, 7-amine analogs display weaker charge distribution, correlating with lower activity .
Preparation Methods
Table 1: Summary of Reaction Conditions and Yields in Tandem Synthesis
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| S_NAr Reaction | 2-chloro-3-nitropyridine + amines, H₂O-IPA, 80 °C | 2 h | >90 | Efficient nucleophilic substitution |
| Nitro Reduction | Zn dust + HCl, H₂O-IPA, 80 °C | 45 min | >90 | Rapid reduction, green conditions |
| Heterocyclization | Substituted aldehydes, H₂O-IPA, RT | 10 h | >85 | Mild conditions, broad scope |
Alternative Reduction and Cyclization Methods
- Reduction of nitro group with Zn/HCOONH₃ in methanol at room temperature requires 24 hours for completion.
- Using Zn/AcOH in H₂O-IPA medium reduces reaction time to 12 hours.
- Zn/HCl in H₂O-IPA at 80 °C is the most efficient reducing system, completing in 45 minutes.
Mechanistic Insights
The heterocyclization step proceeds via the formation of either an imine or immonium intermediate, which cyclizes to form the imidazo[4,5-C]pyridine ring system. The reaction progress can be monitored by ^1H NMR, where disappearance of specific signals indicates intermediate formation and cyclization completion.
Comparative Analysis of Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Lithium bromide-mediated condensation | Heating with lithium bromide | Green, good yields | Requires elevated temperature |
| DMF + Hexamethyldisilazane condensation | Mild conditions, green solvents | Simple, avoids strong acids | May be limited by substrate scope |
| Tandem one-pot S_NAr/reduction/cyclization | Catalyst-free, H₂O-IPA solvent | High yield, broad scope, ecofriendly | Requires precise control of conditions |
Summary and Outlook
The preparation of 3H-Imidazo[4,5-C]pyridine-4-methanamine has evolved toward more sustainable, efficient, and versatile methods. The tandem one-pot synthesis in H₂O-IPA medium stands out for its green chemistry credentials, operational simplicity, and high yields. Lithium bromide-mediated condensation and DMF/HMDS methods remain valuable alternatives depending on scale and substrate availability.
Future research may focus on expanding substrate diversity, optimizing reaction times further, and exploring continuous flow synthesis to enhance scalability and industrial applicability.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3H-Imidazo[4,5-C]pyridine-4-methanamine?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, factorial designs can reduce the number of trials while accounting for interactions between variables. Statistical analysis (ANOVA) helps prioritize influential factors .
- Key Considerations : Include safety margins for exothermic reactions and validate purity using HPLC or NMR at each optimization stage.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., pH 1–13, 25–60°C) and monitor degradation via UV-Vis spectroscopy or LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
- Data Interpretation : Compare degradation products with known analogs (e.g., imidazopyridine derivatives in ) to infer structural vulnerabilities.
Q. What analytical techniques are most effective for resolving conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound?
- Methodological Answer :
Cross-validate results using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
Perform high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Contradiction Resolution : If discrepancies persist, consider isotopic labeling or X-ray crystallography for definitive structural confirmation .
Advanced Research Questions
Q. How can computational methods be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
Use quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for reaction pathways.
Simulate transition states to identify kinetic barriers.
Integrate with cheminformatics tools to predict regioselectivity (e.g., nucleophilic attack at the pyridine ring vs. imidazole moiety) .
- Case Study : Reference ICReDD’s workflow (), combining computation and experimental feedback to accelerate reaction discovery.
Q. What strategies address data reproducibility challenges in catalytic applications of this compound?
- Methodological Answer :
Standardize catalyst preparation (e.g., glovebox handling for air-sensitive intermediates).
Use control experiments to isolate catalyst effects (e.g., blank runs, leaching tests).
Employ machine learning to analyze batch-to-batch variability in raw materials .
- Documentation : Publish detailed protocols via platforms like JoVE to enhance reproducibility .
Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer :
Perform isotopic labeling (e.g., deuterium tracing) to track bond formation/cleavage.
Use in situ spectroscopy (e.g., IR, Raman) to detect transient intermediates.
Compare experimental kinetics with computational microkinetic models .
- Example : If a proposed intermediate is undetected, revisit solvent effects or consider alternative pathways (e.g., radical vs. ionic mechanisms).
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
Employ preparative HPLC with chiral columns for enantiomeric resolution.
Use membrane-based separations (e.g., nanofiltration) for scalable purification.
Optimize solvent systems via Hansen solubility parameters .
- Validation : Confirm purity via melting point analysis and differential scanning calorimetry (DSC).
Data Management & Collaboration
Q. How can chemical software enhance data integrity and collaboration in studies of this compound?
- Methodological Answer :
Use electronic lab notebooks (ELNs) with version control to track experimental changes.
Apply cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to automate data aggregation from spectral databases.
Implement blockchain-based authentication for critical datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
